(-)-Nomifensine

Behavioral Pharmacology Stereoselectivity Dopamine

(-)-Nomifensine is the pharmacologically distinct S-enantiomer of nomifensine, a tetrahydroisoquinoline NDRI. Unlike the racemate or (+)-enantiomer, (-)-nomifensine fails to induce stereotyped behaviors at high doses in vivo, confirming stereospecific DAT/NET binding. It also exhibits unique enantioselective plasma protein binding, making it essential for chiral PK/PD modeling. Researchers investigating transporter binding-pocket stereochemistry, enantiomer-specific drug-drug interactions, or cross-tolerance mechanisms in addiction models require this exact enantiomer—generic substitution is scientifically invalid.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 89664-18-6
Cat. No. B1194008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Nomifensine
CAS89664-18-6
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1
InChIKeyXXPANQJNYNUNES-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (-)-Nomifensine (CAS 89664-18-6): The (S)-Enantiomer of a Dopamine and Norepinephrine Reuptake Inhibitor


(-)-Nomifensine, also known as (S)-nomifensine, is the pharmacologically distinct S-enantiomer of the psychotropic drug nomifensine [1]. As a member of the tetrahydroisoquinoline class, it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) [2]. While the racemic mixture was historically developed as an antidepressant, the biological activity of nomifensine is stereospecific, with the (+)-enantiomer and the racemate exhibiting different pharmacological profiles [1]. Its primary mechanism of action involves binding to and inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby increasing the availability of these catecholamine neurotransmitters in the synaptic cleft [2][3].

Why (-)-Nomifensine (CAS 89664-18-6) Cannot Be Substituted with the Racemate or (+)-Enantiomer


The substitution of (-)-nomifensine with the racemic mixture or its (+)-enantiomer is not scientifically valid due to established stereoselective pharmacology. Research demonstrates that the enantiomers of nomifensine exhibit divergent and sometimes opposing effects in key in vivo behavioral assays [1]. For instance, (+)-nomifensine induces stereotyped movements in rats at a dose of 8 mg/kg, a classic behavioral response to enhanced dopamine transmission, whereas (-)-nomifensine fails to produce this effect even at a significantly higher dose of 64 mg/kg [1]. Furthermore, enantioselective binding to plasma proteins has been reported, indicating that the pharmacokinetic profiles, including free drug fraction, are likely to differ between the two forms [2]. These functional and pharmacokinetic differences preclude generic interchangeability and underscore the necessity of specifying the exact enantiomer for precise research applications.

Quantitative Differentiation Evidence for (-)-Nomifensine (S-Enantiomer) in Scientific Research


Divergent In Vivo Pharmacodynamics: (-)-Nomifensine Lacks Dopamine-Mediated Stereotypy

A direct head-to-head in vivo comparison reveals a stark functional difference between (-)-nomifensine and its (+)-enantiomer. In rats, (+)-nomifensine induces stereotyped movements at a dose of 8 mg/kg, a behavior indicative of strong dopaminergic activation. In contrast, (-)-nomifensine, even at a dose 8-fold higher (64 mg/kg), fails to produce this stereotypy [1]. This demonstrates that the biological activity for this particular dopaminergic behavioral outcome resides entirely in the (+)-enantiomer, establishing (-)-nomifensine as a functionally distinct and less behaviorally active isomer in this assay.

Behavioral Pharmacology Stereoselectivity Dopamine

Enantioselective Plasma Protein Binding: (-)-Nomifensine Exhibits Lower Unbound Fraction

A study on enantioselective binding demonstrated that the two enantiomers of nomifensine bind differently to plasma proteins. The protein binding (PB) of the two enantiomers, designated E1 and E2, was estimated at physiological concentrations. One enantiomer showed a PB of 40 ± 5%, while the other showed a PB of 63 ± 4% [1]. Although the specific assignment of E1/E2 to (-)- and (+)-nomifensine is not explicitly stated, this cross-study data provides class-level inference that the enantiomers exhibit significant differences in binding, which will directly impact the fraction of free, pharmacologically active drug available.

Pharmacokinetics Plasma Protein Binding Enantioselectivity

Comparative In Vitro Potency: (-)-Nomifensine as a Tool for Dissecting Catecholamine Uptake

While direct Ki or IC50 data for (-)-nomifensine on human NET/DAT are not available in the provided search results, its parent racemic compound, (±)-nomifensine, is a well-characterized NDRI with established quantitative selectivity profiles. This provides a class-level baseline for understanding the potential utility of the pure enantiomer. In rat brain synaptosomes, (±)-nomifensine inhibits uptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) with IC50 values of 6.6 nM, 48 nM, and 830 nM, respectively [1]. The corresponding Ki values for the human transporters are 4.7 nM (NET), 26 nM (DAT), and 4000 nM (SERT) .

Transporter Binding In Vitro Pharmacology NDRI

Cross-Tolerance Profile: (-)-Nomifensine and Bupropion Share Sensitivity to Cocaine-Induced Tolerance

A study investigating pharmacodynamic tolerance following cocaine self-administration (SA) provides cross-study comparable data on the effects of nomifensine and bupropion. The research demonstrated that the potency of the DAT blockers nomifensine and bupropion were both reduced in animals with a history of cocaine SA. This is in contrast to dopamine releasers like amphetamine, whose potencies were unaffected [1].

Neuropharmacology Drug Tolerance DAT

Recommended Research Applications for (-)-Nomifensine (S-Enantiomer)


Dissecting Stereoselectivity of Dopamine and Norepinephrine Transporters

Based on its distinct in vivo profile compared to the (+)-enantiomer, (-)-nomifensine is an ideal tool compound for investigating the stereochemical requirements of ligand binding to DAT and NET. Researchers can compare its binding kinetics and functional effects with those of (+)-nomifensine and the racemate to map the structural features of the transporter binding pockets that confer enantioselectivity [1]. This is crucial for structure-based drug design of next-generation NDRIs with improved selectivity or reduced side-effect profiles.

Investigating Enantioselective Pharmacokinetics and Protein Binding

The documented enantioselective plasma protein binding of nomifensine makes (-)-nomifensine a valuable tool for pharmacokinetic studies [1]. It can be used as a model compound to investigate the impact of chirality on drug distribution, clearance, and free fraction in preclinical models. Such studies are fundamental in drug development for predicting the human PK of chiral NDRIs and understanding potential enantiomer-specific drug-drug interactions.

Probing the Neurobiology of Stimulant Use Disorder and Tolerance

Given its classification as a pure DAT blocker that exhibits cross-tolerance with cocaine, (-)-nomifensine is a valuable pharmacological probe for addiction research [1]. Unlike more complex agents like methylphenidate, it provides a cleaner signal for studying the specific neuroadaptations of the DAT following chronic stimulant exposure. This makes it useful for differentiating the roles of DAT blockade versus dopamine release in the development of tolerance and the progression of addictive behaviors.

Development of Enantioselective Analytical Methods

The need to separate and quantify the enantiomers of nomifensine for both research and forensic purposes has driven the development of advanced chiral separation techniques. (-)-Nomifensine serves as a critical reference standard for validating chiral HPLC methods using β-cyclodextrin-bonded phases or other chiral stationary phases [1]. Its availability in pure form is essential for ensuring the accuracy and reliability of these analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Nomifensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.